2-(4-Chloro-2-methylphenyl)propanenitrile
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Overview
Description
2-(4-Chloro-2-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H10ClN It is characterized by a nitrile group (-CN) attached to a propanenitrile backbone, with a 4-chloro-2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-methylphenyl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: It may be used in the study of biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenyl)propanenitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, thereby modulating physiological processes.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with a similar 4-chloro-2-methylphenyl group.
4-Chloro-2-methylphenyl isocyanate: A related compound used in the synthesis of various organic molecules.
Uniqueness
2-(4-Chloro-2-methylphenyl)propanenitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10ClN/c1-7-5-9(11)3-4-10(7)8(2)6-12/h3-5,8H,1-2H3 |
InChI Key |
WISMPFNITSJMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)C#N |
Origin of Product |
United States |
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